Astragalin A, also known as astragalin, is a flavonoid glycoside primarily found in various plants, including Astragalus membranaceus and Euphorbia species. Its structure consists of a kaempferol aglycone linked to a glucose molecule, making it a significant member of the flavonoid family. This compound is recognized for its diverse biological activities, which contribute to its potential therapeutic applications.
Astragalin A exhibits a range of biological activities, including:
Astragalin A can be synthesized through several methods:
The applications of Astragalin A are diverse and include:
Studies have shown that Astragalin A interacts with various biological targets:
Astragalin A shares structural similarities with other flavonoids. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Kaempferol | Flavonol | Aglycone form; known for strong antioxidant activity. |
| Quercetin | Flavonol | Exhibits anti-inflammatory effects; widely studied. |
| Rutin | Flavonol Glycoside | Known for vascular protective effects; contains quercetin. |
| Myricetin | Flavonol | Exhibits potent antioxidant properties; less studied than Astragalin A. |
Astragalin A stands out due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. Its unique combination of antioxidant and anti-inflammatory properties makes it particularly valuable for therapeutic applications targeting metabolic disorders.
Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in elucidating the structure of astragalin. The compound’s ¹H NMR spectrum (predicted at 400 MHz in D₂O) reveals characteristic signals for the kaempferol aglycone and glucosyl moiety. The aromatic protons of the kaempferol core appear as doublets in the δ 6.1–8.1 ppm region, corresponding to the H-6, H-8, and H-2', H-6' positions [4]. The anomeric proton of the β-D-glucopyranosyl group resonates as a doublet near δ 5.2 ppm (J = 7.5 Hz), confirming the glycosidic linkage at the C-3 position of kaempferol [1] [4].
¹³C NMR data (predicted at 800 MHz in D₂O) further corroborate the structure. The carbonyl carbon (C-4) of the flavone nucleus appears at δ 177.8 ppm, while the glucosyl carbons span δ 60–105 ppm, with the anomeric carbon at δ 104.2 ppm [5]. The absence of signals for additional substituents confirms the simplicity of the glucosylation pattern in astragalin compared to its derivatives [5].
Mass spectrometric analyses, particularly LC-MS/MS, have been employed to characterize astragalin. The compound exhibits a deprotonated molecular ion [M−H]⁻ at m/z 449.1, consistent with its molecular formula C₂₁H₂₀O₁₁ [6]. Fragmentation patterns reveal a dominant product ion at m/z 287.1, corresponding to the kaempferol aglycone following the loss of the glucosyl unit (−162 Da) [6]. This cleavage pathway confirms the β-glycosidic bond at C-3, as alternative linkage positions would yield distinct fragment ions [6].
Table 1: Key Mass Spectrometric Features of Astragalin
| Parameter | Value |
|---|---|
| Molecular ion ([M−H]⁻) | m/z 449.1 |
| Major fragment | m/z 287.1 (kaempferol) |
| Collision energy | 20–35 eV (optimized) |
Astragalin’s solubility is influenced by its glycosylation and hydroxyl group distribution. The compound demonstrates moderate solubility in polar solvents:
The calculated partition coefficient (LogP = −0.24) and topological polar surface area (190.28 Ų) underscore its hydrophilic nature [2]. However, solubility decreases in nonpolar solvents like hexane (<0.01 mg/mL) [1].
Thermogravimetric analysis (TGA) reveals astragalin’s stability up to 180°C, with decomposition initiating at 185°C (5% mass loss) [1]. Differential scanning calorimetry (DSC) shows an endothermic peak at 178°C, corresponding to the melting point, followed by exothermic degradation above 200°C [2]. The glucosyl unit enhances thermal stability compared to the aglycone kaempferol, which degrades at 150°C [1].
Table 2: Thermal Properties of Astragalin
| Parameter | Value |
|---|---|
| Melting point | 178°C |
| Decomposition onset | 185°C |
| Residual mass at 300°C | 12% (carbonaceous char) |
Cuscuta chinensis (Convolvulaceae family) represents one of the most significant natural sources of astragalin, with seeds containing exceptionally high concentrations of this flavonoid glycoside. Research has demonstrated that C. chinensis contains astragalin at concentrations ranging from 29-34% of total phenolic content, making it among the richest natural sources of this compound [1]. The seeds, known as "Tu-Si-Zi" in traditional Chinese medicine, have been extensively utilized for their therapeutic properties, particularly in treating osteoporosis and related bone disorders [1].
The isolation of astragalin from C. chinensis has been achieved through various chromatographic techniques, including high-performance liquid chromatography (HPLC) and preparative liquid chromatography. Studies have identified multiple flavonoid compounds in C. chinensis seeds, with astragalin being one of the major constituents alongside hyperoside, quercetin, and kaempferol [2]. The compound is typically isolated from the ethyl acetate fraction of C. chinensis extracts, where it represents a significant portion of the total bioactive compounds [2].
Analytical methods have confirmed the presence of astragalin in C. chinensis through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. The compound has been detected with retention times and mass spectral characteristics consistent with kaempferol 3-O-glucoside, confirming its identity as astragalin [2]. The high astragalin content in C. chinensis seeds makes this species particularly valuable for both traditional medicine applications and as a source for commercial extraction of this bioactive compound [1].
Moringa oleifera (Moringaceae family) leaves constitute another important botanical source of astragalin, with the compound serving as one of the major flavonoid constituents in this nutritionally significant plant [3]. The leaves of M. oleifera have been extensively studied for their flavonoid content, with astragalin being consistently identified as a primary bioactive component through various analytical methods [4].
Quantitative analysis of astragalin in M. oleifera leaves has revealed concentrations ranging from 0.13% to 0.06% by weight in different studies [5]. The compound is typically isolated from methanolic extracts of M. oleifera leaves through column chromatography and preparative HPLC methods [3]. Research has demonstrated that astragalin isolated from M. oleifera exhibits significant biological activities, including anti-adipogenic properties and lipolytic effects in cellular models [3].
The presence of astragalin in M. oleifera leaves has been confirmed through multiple analytical approaches, including HPLC-UV detection, mass spectrometry, and NMR spectroscopy [4]. The compound has been shown to co-occur with other flavonoids such as isoquercetin and crypto-chlorogenic acid, forming part of the complex flavonoid profile that contributes to the plant's medicinal properties [5]. The astragalin content in M. oleifera leaves can vary depending on factors such as geographical origin, harvesting conditions, and processing methods [6].
Chenopodium album (Amaranthaceae family) represents a widely distributed plant species that serves as a natural source of astragalin, with the compound being particularly concentrated in the aerial parts including stems and leaves [7]. This plant, commonly known as lamb's quarters or fat hen, has been traditionally used as both a food source and medicinal plant in various cultures [8].
The isolation of astragalin from C. album has been achieved through systematic extraction and purification procedures involving solvent extraction, column chromatography, and preparative thin-layer chromatography [7]. Studies have confirmed that astragalin is the major flavonoid glycoside found in C. album, representing approximately 33% of the total extract composition in the polar fraction [8]. The compound has been successfully isolated and identified through comparison with standard kaempferol 3-O-β-glucoside using various analytical techniques [7].
Analytical characterization of astragalin from C. album has been performed using high-performance thin-layer chromatography (HPTLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy [8]. The compound exhibits characteristic retention factors and spectral properties consistent with kaempferol 3-O-glucoside, confirming its identity as astragalin [7]. The presence of astragalin in C. album contributes to the plant's traditional medicinal uses and provides a readily available source of this bioactive flavonoid glycoside [8].
The biosynthesis of astragalin occurs through a complex series of enzymatic reactions that involve the sequential modification of flavonoid precursors through the phenylpropanoid and flavonoid biosynthetic pathways [9]. The process begins with the conversion of phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation to p-coumaric acid by cinnamic acid 4-hydroxylase (C4H), and subsequent activation to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) [9].
The flavonoid-specific portion of astragalin biosynthesis commences with the formation of naringenin chalcone through the action of chalcone synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA [9]. The chalcone is then converted to naringenin by chalcone isomerase (CHI), which serves as the central precursor for various flavonoid subclasses [9]. The conversion of naringenin to dihydrokaempferol is catalyzed by flavanone 3-hydroxylase (F3H), followed by the formation of kaempferol through the action of flavonol synthase (FLS) [9].
The final step in astragalin biosynthesis involves the glycosylation of kaempferol at the 3-hydroxyl position, catalyzed by UDP-glucose-dependent glycosyltransferases [10]. This glycosylation reaction is essential for the stability and bioactivity of the resulting flavonoid glycoside [11]. The enzymatic mechanism involves the transfer of glucose from UDP-glucose to the 3-hydroxyl group of kaempferol, resulting in the formation of kaempferol 3-O-glucoside (astragalin) with the concomitant release of UDP [10].
Studies have demonstrated that the glycosylation of kaempferol to form astragalin can be achieved through both enzymatic and chemical synthesis approaches [12]. The enzymatic approach utilizing UDP-glucose-dependent glycosyltransferases has been shown to be highly efficient, with conversion rates exceeding 90% under optimized conditions [12]. The reaction mechanism follows an inverting stereochemistry, resulting in the formation of the β-glycosidic linkage characteristic of astragalin [13].
UDP-glucose-dependent glycosyltransferases (UGTs) represent a crucial enzyme family responsible for the final step in astragalin biosynthesis, catalyzing the transfer of glucose from UDP-glucose to the 3-hydroxyl position of kaempferol [13]. These enzymes belong to the GT1 family of glycosyltransferases and are characterized by the presence of a highly conserved Plant Secondary Product Glycosyltransferase (PSPG) motif, which is essential for sugar donor recognition and catalytic activity [14].
The PSPG motif consists of 44 conserved amino acid residues located in the C-terminal region of the enzyme, with tryptophan as the initial residue and typically an acidic residue followed by glutamine, histidine, or asparagine as the terminal residue pair [15]. This motif forms the sugar donor binding pocket and is responsible for the high specificity of UGTs toward their UDP-sugar substrates [15]. The conserved residues within the PSPG motif, particularly at positions 4, 8, 19, 21, 24, 27, and 39, participate in crucial intermolecular interactions with the UDP moiety of UDP-glucose [15].
The catalytic mechanism of UDP-glucose-dependent glycosyltransferases involved in astragalin biosynthesis follows an inverting mechanism, utilizing an SN2-like direct displacement reaction [13]. The process involves two key steps: first, the deprotonation of the 3-hydroxyl group of kaempferol by a conserved histidine residue, which is stabilized by a neighboring aspartate residue forming a catalytic triad [13]. Second, the deprotonated hydroxyl group performs a nucleophilic attack on the anomeric carbon of UDP-glucose, resulting in the formation of the β-glycosidic bond and the release of UDP [13].
Several specific UGTs have been identified and characterized for their ability to catalyze astragalin biosynthesis. AtUGT78D2 from Arabidopsis thaliana has been extensively studied and shown to exhibit high specificity for kaempferol 3-O-glucosylation [12]. This enzyme has been successfully utilized in metabolic engineering approaches to produce astragalin in heterologous systems, achieving production levels exceeding 3600 mg/L in optimized fermentation conditions [12]. Similarly, CtUGT3 from Carthamus tinctorius has been identified as a key enzyme in astragalin biosynthesis, with molecular modeling and site-directed mutagenesis revealing that residues G15, T136, S276, and E384 are critical for catalytic activity [10].
The substrate specificity of UGTs involved in astragalin biosynthesis extends beyond kaempferol, with many enzymes capable of glycosylating multiple flavonol substrates including quercetin and myricetin [14]. However, the kinetic parameters reveal distinct preferences, with enzymes such as Fh3GT2 from Freesia hybrida showing remarkably high affinity for kaempferol (Km = 0.13 ± 0.01 μM) compared to other flavonol substrates [14]. This high specificity ensures efficient astragalin production in plant systems where multiple flavonoid substrates are present [14].
The regulation of UGT expression and activity plays a crucial role in determining astragalin accumulation in plant tissues. Transcriptional regulation involves various transcription factors, including MYB, bHLH, and WD40 proteins, which form regulatory complexes that control flavonoid biosynthesis [14]. Additionally, the availability of UDP-glucose, generated through the action of UDP-glucose pyrophosphorylase (UGPase) and sucrose synthase (SuSy), represents a critical factor in determining the efficiency of astragalin biosynthesis [12].
| Natural Source | Family | Plant Part | Astragalin Content | Extraction Method | Reference |
|---|---|---|---|---|---|
| Cuscuta chinensis | Convolvulaceae | Seeds | 29-34% of total phenolics | HPLC, column chromatography | [1] |
| Moringa oleifera | Moringaceae | Leaves | 0.06-0.13% w/w | Methanolic extraction, HPLC | [5] |
| Chenopodium album | Amaranthaceae | Aerial parts | 33% of polar fraction | TLC, HPTLC, NMR | [8] |
| Camellia sinensis | Theaceae | Seeds | Variable | Solvent extraction | [16] |
| Morus alba | Moraceae | Fruit | Not specified | Standard extraction | [16] |
| Enzyme | EC Number | Function | Substrate | Product | Reference |
|---|---|---|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | Phenylpropanoid pathway entry | Phenylalanine | trans-Cinnamic acid | [9] |
| Cinnamic acid 4-hydroxylase (C4H) | 1.14.14.91 | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid | [9] |
| 4-coumarate:CoA ligase (4CL) | 6.2.1.12 | CoA activation | p-Coumaric acid | p-Coumaroyl-CoA | [9] |
| Chalcone synthase (CHS) | 2.3.1.74 | Flavonoid biosynthesis | p-Coumaroyl-CoA + 3 Malonyl-CoA | Naringenin chalcone | [9] |
| Chalcone isomerase (CHI) | 5.5.1.6 | Cyclization | Naringenin chalcone | Naringenin | [9] |
| Flavanone 3-hydroxylase (F3H) | 1.14.11.9 | Hydroxylation | Naringenin | Dihydrokaempferol | [9] |
| Flavonol synthase (FLS) | 1.14.20.6 | Desaturation | Dihydrokaempferol | Kaempferol | [9] |
| UDP-glucose:flavonoid 3-O-glucosyltransferase | 2.4.1.91 | Glycosylation | Kaempferol + UDP-glucose | Astragalin + UDP | [10] |
| UGT Enzyme | Source | Km (Kaempferol) | Specificity | Catalytic Residues | Reference |
|---|---|---|---|---|---|
| AtUGT78D2 | Arabidopsis thaliana | High affinity | 3-OH specific | PSPG motif | [12] |
| CtUGT3 | Carthamus tinctorius | High affinity | 3-OH and 7-OH | G15, T136, S276, E384 | [10] |
| Fh3GT2 | Freesia hybrida | 0.13 ± 0.01 μM | Kaempferol preference | His20, PSPG motif | [14] |
| CsUGT75L12 | Camellia sinensis | Not specified | 7-OH specific | Q54, Y182, S223, P238, T239, F240 | [17] |
| VvGT1 | Vitis vinifera | Variable | 3-OH specific | Gln375, Asp374, Trp353, Thr141 | [18] |